molecular formula C6H6IN B1194756 3-Iodoaniline CAS No. 626-01-7

3-Iodoaniline

Cat. No.: B1194756
CAS No.: 626-01-7
M. Wt: 219.02 g/mol
InChI Key: FFCSRWGYGMRBGD-UHFFFAOYSA-N
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Description

3-Iodoaniline, also known as 3-iodobenzenamine, is an organic compound with the molecular formula C6H6IN. It is a derivative of aniline where an iodine atom is substituted at the meta position of the benzene ring. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and organic materials due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodoaniline can be synthesized through several methods. One common approach involves the iodination of aniline using iodine and an oxidizing agent. The reaction typically requires a solvent such as acetic acid and is carried out under controlled temperature conditions to ensure selective iodination at the meta position .

Industrial Production Methods: In industrial settings, this compound is produced using similar iodination techniques but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Iodoaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-iodoaniline in various applications depends on its chemical reactivity. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes. In biological applications, its ability to form stable covalent bonds with biomolecules makes it useful for labeling and imaging studies .

Comparison with Similar Compounds

Biological Activity

3-Iodoaniline, an aromatic amine with the molecular formula C6_6H6_6I, is a significant compound in organic chemistry and medicinal research. Its structure features an iodine atom attached to the third carbon of the aniline ring, which influences its reactivity and biological activity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated various iodinated anilines for their effectiveness against bacterial strains. It was found that this compound showed significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anticancer Activity

This compound has also been investigated for its anticancer properties. A study demonstrated that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS). The compound's ability to trigger oxidative stress in cells leads to programmed cell death, making it a candidate for further research in cancer therapy .

Table 1: Summary of Biological Activities of this compound

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AntimicrobialVarious bacterial strainsDisruption of cell membranes
AnticancerCancer cell linesInduction of apoptosis via ROS generation

Neuroprotective Effects

Recent studies have suggested that this compound may have neuroprotective effects. It has been shown to protect neuronal cells from oxidative damage and apoptosis, potentially through its antioxidant properties. This suggests a role in treating neurodegenerative diseases .

The biological activity of this compound can be attributed to several mechanisms:

  • Oxidative Stress Induction : The compound generates ROS, leading to cellular damage and apoptosis in cancer cells.
  • Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
  • Antioxidant Activity : It may scavenge free radicals, providing protective effects against oxidative stress in neuronal cells.

Case Study 1: Antibacterial Efficacy

In a comparative study on iodinated anilines, this compound was tested against a panel of bacterial pathogens including Escherichia coli and Staphylococcus aureus. The results indicated that it had a minimum inhibitory concentration (MIC) significantly lower than non-iodinated counterparts, demonstrating its enhanced efficacy .

Case Study 2: Cancer Cell Apoptosis

A laboratory investigation assessed the apoptotic effects of this compound on human breast cancer cells (MCF-7). The study revealed that treatment with this compound resulted in a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation .

Q & A

Basic Research Questions

Q. What is the most efficient method to synthesize high-purity 3-iodoaniline while minimizing isomer contamination?

  • Method : Add hydrochloric acid to an iodoaniline isomer mixture to form hydrochloride salts. Recrystallize the solution at 0–5°C, selectively isolating this compound hydrochloride due to its lower solubility. Neutralize the salt with a base (e.g., NaOH) to regenerate free this compound. This achieves >99% purity .
  • Key Variables : Temperature control during recrystallization and stoichiometric acid addition to ensure complete salt formation.

Q. How can researchers distinguish and separate this compound from its 2- and 4-iodoaniline isomers during synthesis?

  • Method : Leverage differential solubility of hydrochloride salts. This compound hydrochloride precipitates preferentially under cold conditions (0–5°C), while isomers remain in solution. Confirm purity via HPLC or NMR (e.g., distinct aromatic proton shifts) .

Q. What analytical techniques are essential for characterizing this compound and its derivatives?

  • Method :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., meta-iodo vs. para-iodo) via coupling constants and chemical shifts .
  • X-ray Crystallography : Resolve molecular geometry in organometallic complexes (e.g., molybdenum derivatives) .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns for novel derivatives .

Advanced Research Questions

Q. How is this compound utilized in Sonogashira cross-coupling to synthesize pharmaceutical intermediates?

  • Method : React this compound with terminal alkynes (e.g., 2-methylbut-3-yn-2-ol) using a Pd single-atom catalyst (Pd1@NC) and CuI cocatalyst in acetonitrile at 353 K under argon. Optimize solvent concentration (0.4 M) and triethylamine as a base to achieve >80% yield .
  • Challenge : Minimize dehalogenation by avoiding excess Pd loading and ensuring inert conditions .

Q. What reaction conditions enable cyclization of this compound into benzoxazole derivatives?

  • Method : React this compound with salicylic acid derivatives in polyphosphoric acid or PCl3_3 as dehydrating agents. Monitor reaction progress via TLC, isolating the benzoxazole product through vacuum distillation or column chromatography .

Q. How does this compound participate in synthesizing organometallic complexes?

  • Method : React [MoTp*(O)Cl2_2] with this compound in toluene under reflux with triethylamine. Isolate geometric isomers via crystallization from CH2_2Cl2_2/hexane. Characterize using X-ray diffraction to confirm Mo–N bonding and iodophenyl coordination .

Q. What strategies prevent dehalogenation of this compound in palladium-catalyzed reactions?

  • Method : Use low Pd catalyst loadings (0.3 mol%), inert atmospheres (Ar), and minimize reaction time. Substitute homogeneous catalysts with heterogeneous systems (e.g., Pd1@NC) to reduce side reactions .

Q. Can this compound undergo transition-metal-free borylation for functional group diversification?

  • Method : React this compound with bis(pinacolato)diboron in acetonitrile using NaH as a base. Optimize stoichiometry (3:1 B2_2pin2_2:substrate) and reaction time (24 h) to achieve 65% yield of the boronate ester .

Q. How is this compound converted into azide derivatives for click chemistry applications?

  • Method : Diazotize this compound with NaNO2_2/HCl at 0°C, followed by treatment with NaN3_3 to form 3-azidoiodobenzene. Purify via flash chromatography (hexane/ethyl acetate) and confirm using 1^1H NMR (δ 7.46–6.98 ppm for aromatic protons) .

Q. When should recrystallization versus chromatography be prioritized for purifying this compound derivatives?

  • Guidelines :
  • Recrystallization : Ideal for hydrochloride salts (high purity, low cost) .
  • Chromatography : Use for polar or thermally unstable derivatives (e.g., azides, boronate esters) requiring precise separation .

Properties

IUPAC Name

3-iodoaniline
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6IN/c7-5-2-1-3-6(8)4-5/h1-4H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFCSRWGYGMRBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4060812
Record name m-Iodoaniline
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Molecular Weight

219.02 g/mol
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CAS No.

626-01-7
Record name 3-Iodoaniline
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Synthesis routes and methods

Procedure details

Into 12 mL of dry DMF in an oven dried, nitrogen filled tube was placed M (3.0 g, 15 mmol), 1-iodo-3-bromobenzene (1.6 mL, 13 mmol), palladium(II)acetate (0.42 g, 1.9 mmol), tetrabutylammoniumchloride (3.5 g, 13 mmol), and solid NaHCO3 (2.6 g, 31 mmol). The tube was sealed and heated to 80° C. for 16 hours. The cooled reaction mixture was diluted with EtOAc, passed through a small plug of silica gel to remove the catalyst, and extracted 2× with brine. The solution was then dried over Na2SO4, concentrated, and purified by flash chromatography eluting with 2:1 and 1:1 heptane: EtOAc to afford N (1.8 g, 5 mmol, 40%) (MS;M+H: 356.1, 358.1). Likewise N′ was formed (0.92 g, 3.1 mmol, 77%) (MS;M+H: 293.2) from M (1.0 g, 5 mmol), 3-iodoaniline (0.5 mL, 4.2 mmol), Pd(OAc)2 (0.14 g, 0.62 mmol), Bu4NCl (1.16 g, 4.2 mmol), and NaHCO3 (0.87 g, 10 mmol) in 4 mL of dry DMF.
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
1.16 g
Type
catalyst
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
Quantity
0.42 g
Type
reactant
Reaction Step Three
Quantity
2.6 g
Type
reactant
Reaction Step Four
Quantity
3.5 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

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Feasible Synthetic Routes

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